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cynR protein

Cat. No.: B1176303
CAS No.: 147338-82-7
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Description

The cynR protein is a DNA-binding transcriptional regulator from Escherichia coli and a member of the large LysR-type transcriptional regulator (LTTR) family . This protein functions as the specific regulator of the cyn operon, which allows bacteria to use cyanate as a nitrogen source . The this compound binds to a specific DNA fragment encompassing the overlapping promoters for both the cynTSX operon and its own gene, cynR, thereby activating transcription and autoregulating its own expression . As a typical LTTR, the this compound oligomerizes, a process essential for its function. The full-length protein is necessary for tetramerization, while its regulatory domain alone is sufficient for dimerization . Researchers utilize recombinant this compound to investigate bacterial gene regulation, nitrogen metabolism pathways, and the general structure-function relationships of LTTRs, a family critical for bacterial responses to environmental signals . Please note that this product is designated For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications in humans.

Properties

CAS No.

147338-82-7

Molecular Formula

C12H14O2

Synonyms

cynR protein

Origin of Product

United States

Molecular Architecture and Structural Determinants of Cynr Protein

Primary Sequence Characteristics and Conserved Motifs

The primary amino acid sequence of a protein dictates its three-dimensional structure and, consequently, its function. Analysis of the CynR sequence reveals distinct domains and conserved motifs characteristic of its protein family.

Amino Acid Sequence Analysis and Predicted Domains

CynR belongs to the extensive LysR-type transcriptional regulator (LTTR) family, which is one of the most common families of transcriptional regulators in prokaryotes. nih.govnih.gov Like other members of this family, the primary sequence of CynR is predicted to fold into two major functional domains: an N-terminal DNA-binding domain (DBD) and a C-terminal regulatory domain (RD), also referred to as an effector-binding domain. nih.govsapub.org These domains are connected by a flexible linker region. nih.gov

Sequence analysis and deletion studies have confirmed that the regulatory domain is crucial for the protein's oligomerization, a process essential for its function. nih.govnih.gov The regulatory domain itself is a larger structure composed of two subdomains, and it shares structural resemblances with periplasmic binding proteins. nih.gov

Predicted Domain Location Primary Function
DNA-Binding Domain (DBD)N-TerminalBinds to specific DNA sequences in the promoter region of target genes. Contains the HTH motif. nih.govebi.ac.uk
Regulatory Domain (RD)C-TerminalInvolved in binding effector molecules and is essential for protein dimerization and subsequent tetramerization. nih.govnih.gov

Identification of the Helix-Turn-Helix (HTH) DNA Binding Motif

A key conserved feature within the N-terminal domain of CynR and other LTTRs is the helix-turn-helix (HTH) motif. ebi.ac.uktaylorandfrancis.com This is a well-characterized DNA-binding structure found in many gene regulatory proteins. wikipedia.orgebi.ac.uk The HTH motif consists of two alpha-helices joined by a short turn composed of a few amino acids. wikipedia.org

The second helix of the HTH motif, often termed the "recognition helix," fits into the major groove of the DNA double helix. wikipedia.org Here, it makes specific contacts with the edges of the base pairs through hydrogen bonds and van der Waals interactions, allowing the protein to recognize and bind to its target DNA sequence. wikipedia.org The presence of this HTH motif in CynR is fundamental to its role as a DNA-binding protein that regulates transcription. nih.govebi.ac.ukfiu.edu

Oligomeric States and Quaternary Structure

CynR, like many other LTTRs, does not function as a monomer. Its biological activity is dependent on its assembly into higher-order oligomeric states, specifically dimers and tetramers. nih.govsapub.org

Dimerization Interface and Regulatory Domain Interactions

The initial step in CynR oligomerization is the formation of a dimer. Experimental studies using deletion analysis have demonstrated that the regulatory domain is not only necessary but also sufficient to drive dimerization. nih.gov The interaction between the regulatory domains of two CynR monomers forms the primary dimerization interface. nih.govebi.ac.uk

To identify the specific residues critical for this interaction, alanine-scanning mutagenesis has been employed. This technique involves systematically replacing individual amino acids with alanine (B10760859) and observing the effect on protein function. Such studies on CynR have identified several key residues, or "hot spots," within the regulatory domain that are crucial for stable dimer formation. nih.gov

Residue Significance in Dimerization Method of Identification
Leucine-122 (L122)Identified as a putative hot spot for oligomerization. Mutation to alanine disrupts dimerization. nih.govAlanine-Scanning Mutagenesis
Glutamic Acid-220 (E220)Identified as a putative hot spot for oligomerization. Mutation to alanine disrupts dimerization. nih.govAlanine-Scanning Mutagenesis
Glutamic Acid-229 (E229)Identified as a putative hot spot for oligomerization. Mutation to alanine disrupts dimerization. nih.govAlanine-Scanning Mutagenesis

Tetramerization Mechanisms of Full-Length CynR Protein

While the regulatory domain is sufficient for dimerization, the formation of a tetramer requires the full-length this compound, including the DNA-binding domain and the linker region. nih.gov The functionally active form of many LTTRs is a tetramer, which typically assembles as a "dimer of dimers". sapub.orgmdpi.com

Based on the crystal structure of the homologous protein CbnR, a model for LTTR tetramerization has been proposed. nih.gov In this model, two pre-formed dimers associate to form the tetramer. This higher-order assembly is stabilized by interactions involving not only the regulatory domains but also contacts between the DNA-binding domains, which are brought into proximity by the linker helices. nih.gov This tetrameric arrangement is essential for the protein to bind effectively to its DNA target sites, which often consist of two operator sites separated by several base pairs, and to regulate transcription by inducing conformational changes like DNA bending. nih.govsapub.org

Structural Elucidation Techniques and Insights

The detailed understanding of CynR's molecular architecture has been achieved through a combination of experimental and computational techniques. Direct structural elucidation of the full-length this compound has been challenging, a common issue for many LTTRs which can be difficult to work with and are often insoluble. nih.gov

Homology modeling has been a particularly valuable tool. By using the known crystal structures of related LTTR proteins, such as CbnR and OxyR, as templates, researchers have been able to build computational models of the CynR domains. nih.gov These models have guided further experimental work, such as the site-directed mutagenesis studies that identified key residues in the dimerization interface. nih.govnih.gov

Other biochemical and genetic techniques have provided crucial insights. Deletion analysis, where parts of the protein are systematically removed, was used to confirm the distinct roles of the regulatory and full-length proteins in dimerization and tetramerization, respectively. nih.gov Furthermore, gel shift assays have been used to confirm that purified CynR is indeed a DNA-binding protein that specifically recognizes the promoter region it regulates. nih.gov While high-resolution methods like X-ray crystallography and cryo-electron microscopy (cryo-EM) provide the most detailed structural views, their application to CynR has been limited, making the integration of these other techniques essential. technologynetworks.comkbdna.com

Technique Application to CynR Research Insight Gained
Homology Modeling Predicting the 3D structure of CynR domains based on templates from related proteins (e.g., CbnR, OxyR). nih.govProvided a structural framework to guide mutagenesis experiments and understand domain interactions. nih.gov
Deletion Analysis Creating and testing truncated versions of the this compound. nih.govConfirmed that the regulatory domain is sufficient for dimerization, while the full-length protein is required for tetramerization. nih.gov
Alanine-Scanning Mutagenesis Systematically mutating specific amino acid residues to alanine. nih.govIdentified key "hot spot" residues (L122, E220, E229) essential for the dimerization interface. nih.gov
Gel Shift Assays Detecting the binding of purified this compound to a specific DNA fragment. nih.govConfirmed that CynR is a DNA-binding protein that binds specifically to the cynR-cynTSX intergenic region. nih.gov

X-ray Crystallography of CynR Domains

X-ray crystallography has been the principal method for determining the high-resolution, three-dimensional structure of protein domains. biorxiv.orgplos.org This technique provides precise atomic coordinates, offering a static yet detailed snapshot of the molecular architecture, which is fundamental for understanding protein function. uni-saarland.de For the this compound, crystallographic studies have focused on the regulatory domain (RD), which is responsible for binding the co-inducer, cyanate (B1221674), and mediating the protein's oligomerization. nih.govebi.ac.uk

The crystal structure of the ligand-binding domain of E. coli CynR was first solved in its apo (ligand-free) state and subsequently in a complex with sodium azide (B81097), a functional analog of its natural co-inducer, cyanate. nih.gov These structures, available in the Protein Data Bank (PDB), reveal that the regulatory domain forms a homodimer. ebi.ac.uk Each monomer consists of two subdomains that create an inter-domain cleft where the effector molecule binds. nih.gov This bilobed architecture is a characteristic feature of the LTTR family. nih.gov The determination of both the apo and ligand-bound structures allows for a direct comparison, revealing the specific conformational changes that occur upon co-inducer binding, which are critical for transcriptional activation.

PDB IDDescriptionOrganismResolution (Å)MethodLigand
2HXRLigand-binding domain of CynR (Apo form)Escherichia coli K-122.05X-Ray DiffractionNone
3HFULigand-binding domain of CynR with effectorEscherichia coli2.10X-Ray DiffractionAzide

Homology Modeling and Structural Prediction Approaches

Before experimental structures are available, homology modeling provides a powerful tool to generate a three-dimensional model of a target protein based on the known structure of a related homologous protein (the template). asm.org This computational approach relies on the principle that protein structure is more conserved throughout evolution than amino acid sequence. asm.org

In the case of CynR, homology modeling was instrumental in early studies aimed at understanding the determinants of its oligomerization. nih.govnih.gov Before the crystal structure of the CynR regulatory domain was deposited in the PDB, researchers constructed a homology-based model of its dimer interface. nih.gov This model was built by mapping the known interaction surface of OxyR, another well-characterized LTTR from E. coli, onto the CynR sequence based on a multiple sequence alignment of the LTTR family. nih.govnih.gov The resulting structural model, though predictive, was crucial for rationally designing experiments. It was used to identify putative contact residues at the dimer interface, which were then targeted for alanine-scanning mutagenesis to experimentally validate their role in protein-protein interactions and assembly. nih.govnih.gov This work highlights how predictive modeling can generate testable hypotheses and guide experimental research.

Target ProteinTemplate ProteinModeling PurposeGuided Experiments
CynR Regulatory DomainOxyR Regulatory DomainPredict the dimer interface and identify key residues for oligomerization.Alanine-scanning mutagenesis to test the functional role of predicted interface residues. nih.gov

Advanced Spectroscopic and Biophysical Analyses

While X-ray crystallography provides high-resolution static pictures, a combination of advanced spectroscopic and biophysical techniques is required to understand a protein's structure, stability, and dynamics in solution. expasy.orgpnas.org These methods are essential for studying the conformational changes that occur upon ligand binding and for validating structural models. capes.gov.br

Circular Dichroism (CD) Spectroscopy is widely used to analyze the secondary structure of proteins in solution. numberanalytics.commdpi.com The far-UV CD spectrum of CynR would be characteristic of its α/β fold, and changes in this spectrum upon addition of cyanate could indicate alterations in the secondary structural elements during the conformational transition to the active state. capes.gov.br

Fluorescence Spectroscopy can monitor changes in the local environment of aromatic amino acid residues, such as tryptophan. numberanalytics.com Since these changes are often associated with ligand binding or conformational shifts, fluorescence can serve as a sensitive probe for the interaction between CynR and its co-inducer.

Size-Exclusion Chromatography with Multi-Angle Light Scattering (SEC-MALS) is a powerful biophysical technique for determining the absolute molar mass and oligomeric state of proteins in solution. biorxiv.org SEC-MALS analysis has been used to confirm the oligomeric state of full-length CynR, providing experimental evidence that complements the dimeric structure of the isolated regulatory domain observed in crystallography. biorxiv.org Together, these techniques provide a dynamic view of CynR's molecular architecture and its functional motions.

TechniqueApplication to CynR ResearchInformation Gained
Circular Dichroism (CD) SpectroscopyAnalysis of secondary structure and conformational changes.Confirmation of the α/β fold; detection of structural rearrangements upon cyanate binding. capes.gov.br
Fluorescence SpectroscopyProbing ligand binding and associated conformational shifts.Information on the binding affinity of cyanate and the dynamics of the ligand-binding pocket. numberanalytics.com
SEC-MALSDetermination of oligomeric state in solution.Confirmation of the mass and assembly (e.g., dimer, tetramer) of full-length CynR in solution. biorxiv.org

Transcriptional and Regulatory Mechanisms Governed by Cynr Protein

Gene Organization and Operon Regulation

Structure and Orientation of the cynR-cynTSX Operon

The cyn operon in Escherichia coli K-12 consists of the regulatory gene cynR and the structural genes cynTSX researchgate.netasm.orguniprot.org. These genes are organized in a divergent orientation, with cynR transcribed in the opposite direction relative to the cynTSX operon researchgate.netnih.govasm.orguniprot.org. The cynR gene encodes the CynR protein, an LTTR researchgate.netresearchgate.net. The cynTSX operon comprises three genes: cynT, encoding cyanate (B1221674) permease; cynS, encoding cyanase; and cynX, encoding a protein of unknown function asm.orguniprot.org. Cyanase catalyzes the bicarbonate-dependent decomposition of cyanate into ammonia (B1221849) and carbon dioxide, while cyanate permease is involved in cyanate transport asm.orgsynbiohub.orgstring-db.org.

GeneEncoded ProteinFunction
cynRThis compoundTranscriptional regulator (LTTR)
cynTCyanate permeaseInvolved in cyanate transport
cynSCyanaseCatalyzes cyanate decomposition
cynXProtein of unknown functionFunction currently undetermined

Overlapping Promoter Regions and Bidirectional Transcription

The divergent transcription of cynR and cynTSX originates from an intergenic region located between the two transcriptional units researchgate.netresearchgate.netuniprot.orgnih.gov. This intergenic region contains overlapping promoter sequences researchgate.netresearchgate.netnih.govuniprot.org. Specifically, the intergenic region houses two divergent promoters, P_cynR and P_cynTSX, which overlap nih.gov. This arrangement allows for the coordinated, yet opposing, regulation of the regulatory gene and the structural genes involved in cyanate metabolism researchgate.netnih.govasm.org.

DNA Binding Specificity and Affinity

CynR is a DNA-binding protein that specifically interacts with the intergenic region between the cynR and cynTSX genes researchgate.netresearchgate.netnih.govnih.govebi.ac.uk. This binding is crucial for its regulatory functions researchgate.netresearchgate.net.

Identification of CynR Binding Sites

Studies utilizing techniques such as DNase I footprinting have identified specific binding sites for CynR within the cynR-cynTSX intergenic region researchgate.netresearchgate.netnih.gov. CynR has been shown to bind to a 136-bp DNA fragment encompassing both the cynR and cynTSX promoters researchgate.netresearchgate.netnih.govnih.govnih.gov. Within this region, a key binding site has been identified as an inverted repeat sequence (TGT-N8-ACA) centered at position -43.5 relative to the cynTSX transcription start site nih.govnih.gov. This site is referred to as the "activator binding site" (ABS) and is located within the P_cynTSX promoter nih.gov. Additionally, CynR binds to a second site, the "repressor binding site" (RBS), also an inverted repeat (TGT-N8-ACA) centered at +33.5 relative to the cynR transcription start site, located within the P_cynR promoter nih.gov.

Binding SiteSequence MotifLocation Relative to Transcription Start SiteAssociated PromoterRegulatory Role
ABSTGT-N8-ACA-43.5 relative to cynTSX TSSP_cynTSXActivates cynTSX
RBSTGT-N8-ACA+33.5 relative to cynR TSSP_cynRRepresses cynR

Characterization of DNA-Protein Complex Formation

CynR forms complexes with the DNA in the intergenic region researchgate.netnih.govnih.gov. Gel shift assays have confirmed that CynR is a DNA-binding protein capable of forming stable complexes with DNA fragments containing the cynR-cynTSX intergenic region researchgate.netnih.gov. The binding of CynR to the ABS site within P_cynTSX is associated with the activation of cynTSX transcription nih.govnih.gov. Conversely, binding of CynR to the RBS site within P_cynR leads to the repression of cynR transcription nih.govnih.gov. The formation of these specific DNA-protein complexes mediates the regulatory effects of CynR on both divergent promoters nih.govnih.gov.

DNA Bending Induced by this compound Binding

A significant aspect of CynR-DNA interaction is the induction of DNA bending upon protein binding nih.govannualreviews.orgnih.gov. Binding of CynR to the ABS site within the P_cynTSX promoter causes DNA bending nih.gov. This conformational change in the DNA is proposed to facilitate the binding of RNA polymerase to the P_cynTSX promoter, thereby activating cynTSX transcription nih.gov. While CynR binding induces DNA bending, the amount of bending has been observed to decrease in the presence of cyanate researchgate.netnih.govnih.gov.

Dual Regulatory Functions of this compound

CynR's regulatory activity is centered around its interaction with the DNA region located between the divergently transcribed cynR gene and the cynTSX operon. researchgate.netnih.govnih.gov This intergenic region contains overlapping promoter elements for both the regulator and the regulated operon. researchgate.netnih.gov

Positive Regulation of the cynTSX Operon

The transcriptional activation of the cynTSX operon is positively controlled by the this compound. asm.orgresearchgate.netresearchgate.netnih.govnih.govunam.mx This process is dependent on the presence of an inducer molecule, primarily cyanate. asm.orgresearchgate.netnih.gov The cynTSX operon consists of three structural genes: cynT, encoding cyanate permease; cynS, encoding cyanase; and cynX, encoding a protein of unknown function, potentially involved in cyanate transport. asm.orgresearchgate.netnih.govstring-db.orgbiorxiv.org The coordinated expression of these genes facilitates the uptake and detoxification of cyanate. researchgate.netnih.govbiorxiv.org

Research indicates that CynR binds specifically to a 136-base pair (bp) DNA fragment that encompasses both the cynR and cynTSX promoters. researchgate.netresearchgate.netnih.gov Upon binding of cyanate to CynR, conformational changes occur within the protein. researchgate.netbiorxiv.orgresearchgate.net These structural alterations are thought to reduce DNA bending in the operator region, thereby facilitating the binding of RNA polymerase and initiating the transcription of the cynTSX operon. researchgate.netbiorxiv.orgresearchgate.net Studies employing techniques such as DNase I digestion have shown that CynR protects specific regions on both the cynR and cynTSX coding strands within this intergenic region. nih.gov

Experimental data on transcriptional efficiency, often measured using reporter gene fusions (e.g., with β-galactosidase), demonstrates the positive regulatory effect of CynR and cyanate on cynTSX expression. researchgate.net

E. coli StrainPlasmid Construct (containing cynR-cynTSX intergenic region)Inducer (Cyanate)β-Galactosidase Specific Activity (nmol ONP/min/mg protein)
Wild-typecynTSX-lacZ fusion-Low
Wild-typecynTSX-lacZ fusion+High
cynR mutantcynTSX-lacZ fusion+Low

Note: This table represents a conceptual summary of experimental findings on cynTSX transcriptional efficiency under different conditions, based on descriptions found in the literature. researchgate.net

Negative Autoregulation of cynR Gene Expression

In addition to its role in activating the cynTSX operon, CynR also negatively regulates its own synthesis. asm.orgresearchgate.netnih.govnih.govunam.mxnih.govdntb.gov.ua This autoregulatory mechanism ensures that the intracellular concentration of CynR is maintained at an appropriate level. researchgate.net Unlike the positive regulation of cynTSX, the negative autoregulation of cynR gene expression appears to be independent of the presence of cyanate. asm.orgresearchgate.netnih.govdntb.gov.ua

CynR's binding to the shared promoter region is central to this autoregulation. By binding to this region, CynR can repress its own transcription initiation. researchgate.netnih.gov This inducer-independent repression limits the production of CynR messenger RNA (mRNA), thereby controlling the amount of this compound synthesized in the cell. researchgate.net

Role of Inducer Molecules in Regulatory Activity

Inducer molecules play a critical role in modulating the regulatory functions of CynR, particularly in the activation of the cynTSX operon.

Cyanate as a Key Inducer of cynTSX Transcription

Cyanate is the primary inducer molecule that triggers the positive regulatory activity of CynR on the cynTSX operon. researchgate.netnih.govunam.mxnih.govbiorxiv.orgCurrent time information in Wood Buffalo, CA. The presence of cyanate is a prerequisite for significant transcriptional activation of the operon, even when CynR is present. researchgate.netnih.gov

Cyanate exerts its inductive effect by binding to a specific inducer-binding domain within the this compound. researchgate.netbiorxiv.org This binding event induces conformational changes in CynR, which in turn affect its interaction with the DNA in the promoter region. researchgate.netbiorxiv.orgresearchgate.net Specifically, cyanate binding leads to a decrease in the bending of the DNA induced by CynR, a structural change that is favorable for the initiation of cynTSX transcription by RNA polymerase. nih.govresearchgate.net

Besides cyanate, azide (B81097), a structural analog of cyanate that is not metabolized by the cyanate degradation pathway, can also act as a gratuitous inducer of the cynTSX operon by binding to CynR. researchgate.netresearchgate.netnih.govbiorxiv.org

Inducer-Independent Autoregulation of cynR

In contrast to the cyanate-dependent activation of cynTSX, the negative autoregulation of the cynR gene by CynR occurs independently of the presence of cyanate or its analog, azide. asm.orgresearchgate.netnih.govdntb.gov.ua This suggests that the binding of CynR to its own promoter region and the subsequent repression of its transcription are not contingent upon the conformational changes induced by cyanate binding. nih.gov

Studies investigating CynR binding to the DNA fragment containing both promoters have shown that the presence of cyanate or azide does not significantly affect the binding affinity of CynR to this region. nih.gov This reinforces the concept that CynR can repress its own synthesis regardless of the intracellular concentration of the inducer molecule. This inducer-independent autoregulation is a key feature in maintaining appropriate levels of the CynR regulator within the cell. researchgate.net

Ligand Interactions and Conformational Dynamics of Cynr Protein

Inducer Binding Mechanisms

The ability of CynR to regulate gene expression is directly linked to its capacity to bind specific inducer molecules. This binding event initiates a cascade of conformational changes that are essential for its function.

Characterization of Cyanate-CynR Protein Interaction

The primary inducer for the CynR protein is cyanate (B1221674). nih.govasm.org The binding of cyanate to the inducer binding domain of CynR is a critical step in activating the transcription of the cynTSX operon. researchgate.netnsf.gov This interaction is highly specific and triggers the allosteric regulation of the protein. nsf.govfrontiersin.org When cyanate binds to CynR, it causes a conformational shift in the protein, which is thought to transition it from a repressing to an activating state. asm.org This allows for the transcription of the structural genes (cynT, cynS, and cynX) that encode enzymes for cyanate degradation. nsf.gov

Investigation of Analog Binding and Specificity

The specificity of the CynR inducer binding pocket has been explored using structural analogs of cyanate, most notably azide (B81097). nih.govnsf.gov Azide, being structurally homologous to cyanate, has been shown to bind to the same location in the CynR binding pocket. nsf.gov This binding is effective enough to act as a gratuitous inducer, meaning it can trigger the conformational changes and subsequent gene expression without being metabolized by the cell. nih.gov Molecular docking simulations have been employed to compare the binding affinities of cyanate and azide, confirming that both can occupy the binding pocket and induce a similar regulatory response. nsf.govresearchgate.net The ability of azide to mimic cyanate highlights the specific structural requirements of the inducer binding site.

Conformational Changes Induced by Ligand Binding

Allosteric Regulation and Structural Rearrangements

CynR is an allosteric repressor protein, and the binding of cyanate to its inducer binding domain triggers significant conformational changes in its DNA binding domain. researchgate.netnsf.gov This allosteric communication between the two domains is a hallmark of LTTR family proteins. asm.org In its unbound state, or when bound to DNA in the absence of an inducer, CynR maintains a conformation that represses the transcription of the cyn operon. nsf.govasm.org The binding of cyanate induces a structural rearrangement that alleviates this repression, facilitating the initiation of transcription. researchgate.netresearchgate.net While the full-length CynR is observed to be tetrameric, its core component is dimeric, and ligand binding is thought to influence the structural dynamics within this assembly. pnas.orgbiorxiv.org

Impact on DNA Binding Affinity and DNA Bending

A key aspect of CynR's regulatory mechanism is its ability to bend DNA upon binding to the promoter region of the cyn operon. nih.govresearchgate.net CynR specifically binds to a 136-base pair region of DNA containing the promoters for both cynR and cynTSX. nih.govresearchgate.netnih.gov In the absence of an inducer, CynR binding induces a significant bend in the DNA, which is believed to hinder the binding of RNA polymerase and thus repress transcription. nih.govnsf.gov

Dynamic Properties of this compound in Solution

The function of regulatory proteins like CynR is intrinsically linked to their dynamic nature in a solution environment. Techniques such as solution-state NMR spectroscopy are powerful tools for investigating these dynamic properties, which include conformational fluctuations and interactions with other molecules. mdpi.comuni-leipzig.de

While specific studies detailing the complete dynamic properties of CynR in solution are not extensively available in the provided results, the principles of protein dynamics offer a framework for understanding its behavior. biorxiv.orgrush.edu Proteins in solution are not static entities but exist as an ensemble of interconverting conformations. nih.gov The binding of a ligand, such as cyanate to CynR, can shift the equilibrium of this ensemble, favoring a conformation that is active for transcription initiation. rush.edu

The DNA-binding domain of CynR, like that of other repressors, likely exhibits a degree of intrinsic disorder, allowing it to adopt different conformations when free in solution versus when bound to specific or non-specific DNA sequences. biorxiv.org The flexibility and dynamic nature of the protein are crucial for its ability to search for and recognize its specific DNA binding site and to undergo the necessary conformational changes upon inducer binding. mdpi.comnih.gov These dynamic properties are essential for the precise and efficient regulation of the cyn operon.

Analysis of Protein Flexibility and Domain Movements

The structure and function of CynR are dictated by its dynamic nature, characterized by distinct regions of flexibility and specific domain movements. As a member of the LTTR family, CynR is understood to possess a modular structure, typically consisting of a DNA-binding domain and a regulatory domain, which is also referred to as the "cherry-core" (CC). biorxiv.orgpnas.orgresearchgate.net Studies employing advanced biophysical techniques have provided detailed insights into the flexibility and dynamics of these domains.

Hydrogen-deuterium exchange mass spectrometry (HDX-MS) has been instrumental in mapping the flexible and rigid regions of the full-length this compound. biorxiv.orgbiorxiv.org These experiments reveal that the core domain of CynR exhibits a rigid character. In contrast, the dimerization helix and the remainder of the DNA-binding domain are significantly more flexible. biorxiv.org This inherent flexibility in the DNA-binding region is a common feature among transcriptional regulators, allowing them to adopt conformations suitable for DNA interaction.

Further investigation into the large-scale domain motions, termed Tier-0 dynamics, has been conducted using single-molecule Förster resonance energy transfer (smFRET). biorxiv.orgpnas.orgresearchgate.net These studies have focused on the effector-binding domain (EBD) of CynR, which represents the cherry-core. Interestingly, unlike other proteins with similar bilobed structures that exhibit significant domain movements upon ligand binding (a "Venus-Fly-Trap" mechanism), the cherry-core of CynR does not show such large-scale dynamics. pnas.orgresearchgate.netresearchgate.net The smFRET efficiency histograms for the CynR EBD were found to be virtually identical in the absence and presence of its ligand, indicating a lack of major conformational shifts within the core domain on the probed timescales. biorxiv.orgresearchgate.net

Domain movements in CynR have also been analyzed using computational methods like the DynDom protein domain motion analysis server. numberanalytics.compnas.org These analyses, often comparing apo (unbound) and holo (ligand-bound) structures, help to characterize the nature of domain movements, such as hinge bending or rigid-body rotations. While large-scale movements in the core are absent, subtle conformational changes are still crucial for its function.

Table 1: Summary of Experimental Findings on this compound Flexibility and Dynamics

Experimental TechniqueProtein RegionObservationReference
HDX-MSCherry-Core (CC)Rigid character biorxiv.org
HDX-MSDimerization HelixFlexible biorxiv.org
HDX-MSDNA-Binding DomainFlexible biorxiv.org
smFRETEffector-Binding Domain (CC)Lack of large-scale (Tier-0) dynamics upon ligand binding biorxiv.orgresearchgate.net

Modulation of Dynamics in Response to Environmental Cues

The conformational dynamics of CynR are primarily modulated by the presence of its specific environmental cue, the cyanate ion. researchgate.net Cyanate acts as an inducer, and its binding to the regulatory domain of CynR is a prerequisite for the activation of the cyn operon. numberanalytics.com The binding of cyanate, or its structural analog azide, to the inducer-binding domain within the cherry-core triggers conformational changes that are transmitted to the DNA-binding domains. researchgate.net

While smFRET studies did not detect large-scale movements within the core domain upon ligand binding, this does not imply an absence of conformational change. biorxiv.orgresearchgate.net Instead, it suggests that the changes are more subtle. It is proposed that exogenous cyanate binds to the inducer binding domain of CynR, leading to conformational alterations in the DNA-binding domain. researchgate.net This change is thought to reduce the bend in the operator region of the DNA, thereby facilitating transcription. researchgate.net

The binding affinity of ligands to CynR has been quantified using techniques such as isothermal titration calorimetry (ITC). These studies confirm that ligands like azide bind to the cherry-core of CynR with micromolar affinity, which is consistent with the concentrations required for induction of the cyn operon. biorxiv.org

It is the specific interaction with cyanate that serves as the primary environmental signal modulating CynR's activity. This interaction initiates a cascade of subtle conformational adjustments, rather than large-scale domain rotations, which ultimately leads to the transcriptional activation of the genes required for cyanate detoxification.

Table 2: Ligand-Induced Effects on CynR Dynamics

LigandEffect on CynRMethod of ObservationReference
CyanateInduces conformational changes in the DNA-binding domainInferred from transcriptional activation assays researchgate.net
CyanateReduces the bend in the operator DNA regionInferred from transcriptional activation assays researchgate.net
AzideBinds to the cherry-core with micromolar affinityIsothermal Titration Calorimetry (ITC) biorxiv.org
AzideDoes not induce large-scale (Tier-0) dynamics in the cherry-coresingle-molecule Förster resonance energy transfer (smFRET) biorxiv.orgresearchgate.net

Physiological and Metabolic Roles of Cynr Protein

Regulation of Cyanate (B1221674) Metabolism and Detoxification Pathways

The primary and most well-understood function of the CynR protein is its control over the genes responsible for breaking down cyanate. This regulation is critical for both nutrient acquisition and detoxification.

Role in Cyanate Utilization as a Nitrogen Source

In environments where preferred nitrogen sources like ammonia (B1221849) are scarce, some bacteria can utilize cyanate as an alternative. The cynTSX operon, which is under the positive control of CynR, encodes the proteins necessary for this process. nih.govnih.gov When cyanate is present in the environment, it acts as an inducer, binding to the this compound. researchgate.net This binding event causes a conformational change in CynR, which in turn facilitates the transcription of the cynTSX operon. nih.gov Strains of E. coli that possess a functional cyn operon can grow in the presence of cyanate as the sole nitrogen source at concentrations that would otherwise be toxic. nih.gov

The products of the cynTSX operon are essential for this metabolic capability. The ability of bacteria to use cyanate as a nitrogen source is directly linked to the expression of these genes, which is tightly controlled by CynR in response to the availability of cyanate.

Interplay with Cyanase and Cyanate Permease Activities

The cynTSX operon in E. coli consists of three genes: cynT, cynS, and cynX. nih.govresearchgate.net

cynS encodes cyanase , the enzyme that catalyzes the bicarbonate-dependent breakdown of cyanate into ammonia and carbon dioxide. nih.govstring-db.org

cynT encodes a protein that was initially thought to be a cyanate permease but is now understood to be a cytoplasmic carbonic anhydrase. asm.orgasm.org This enzyme likely facilitates the conversion of cyanate-derived CO2 to bicarbonate, which is a substrate for cyanase. asm.org

cynX encodes a hydrophobic protein of unknown function, although it shows similarities to transport proteins. researchgate.netasm.org However, its direct role in cyanate transport remains unclear, and other transport systems may be involved. nih.gov

CynR coordinates the expression of these genes. asm.org In the presence of the inducer cyanate, CynR activates the transcription of the entire operon. researchgate.netresearchgate.net This ensures that the machinery required for cyanate uptake and degradation is produced in a coordinated manner. The presence of both cyanase and the associated transport/enzymatic machinery is crucial for overcoming cyanate toxicity. nih.gov Strains that can transport cyanate but cannot degrade it due to a lack of cyanase are highly susceptible to the toxic effects of cyanate. nih.gov

Interplay of CynR with Cyanate Metabolism Components
GeneEncoded ProteinFunctionRegulation by CynR
cynSCyanaseCatalyzes the breakdown of cyanate into ammonia and carbon dioxide. nih.govstring-db.orgPositively regulated in the presence of cyanate. researchgate.netasm.org
cynTCarbonic AnhydraseFacilitates the conversion of CO2 to bicarbonate, a substrate for cyanase. asm.orgasm.org
cynXHydrophobic ProteinFunction not fully determined, but may be involved in transport. researchgate.netasm.org

Impact on Cellular Homeostasis and Stress Response

Beyond its direct role in cyanate metabolism, CynR's regulatory activity has broader implications for the cell's ability to maintain internal stability and respond to environmental stressors.

Maintenance of Cellular Integrity under Cyanate Stress

Cyanate is a toxic compound that can be detrimental to cells. nih.gov By tightly regulating the expression of the cyn operon, CynR plays a vital role in protecting the cell from the harmful effects of cyanate. The rapid induction of cyanase and other components of the pathway ensures that intracellular cyanate concentrations are kept at a non-toxic level. researchgate.net This detoxification is essential for maintaining the integrity of cellular components, as cyanate can react with and damage molecules like RNA. ontosight.ai The efficient removal of cyanate, orchestrated by CynR, indirectly supports the proper functioning of various cellular processes. ontosight.ai

Phenotypic Consequences of CynR Gene Perturbation

Alterations to the cynR gene, such as deletion or mutation, have significant and predictable consequences on the bacterial phenotype, particularly in the context of cyanate metabolism.

A knockout or loss-of-function mutation in the cynR gene would render the bacterium unable to positively regulate the cynTSX operon. nih.govresearchgate.net As a result, the cell would not be able to produce cyanase and the other necessary proteins in response to cyanate. This would lead to two primary phenotypic changes:

Inability to Utilize Cyanate as a Nitrogen Source : The mutant strain would be unable to grow in a medium where cyanate is the sole source of nitrogen. researchgate.net

Increased Sensitivity to Cyanate : Without the ability to induce the detoxification pathway, the mutant would be highly susceptible to the toxic effects of cyanate, even at low concentrations. nih.gov

Conversely, a gain-of-function mutation in cynR that leads to constitutive activation of the cynTSX operon, even in the absence of cyanate, could potentially lead to a metabolic burden on the cell due to the unnecessary production of the cyanate degradation machinery. The study of such genetic perturbations has been instrumental in elucidating the precise regulatory role of CynR.

Phenotypic Effects of CynR Gene Perturbation
Genetic PerturbationMolecular EffectResulting Phenotype
Loss-of-function/Deletion of cynRInability to transcribe the cynTSX operon in response to cyanate. nih.govresearchgate.net- Cannot use cyanate as a nitrogen source. researchgate.net
  • Increased sensitivity to cyanate toxicity. nih.gov
  • Gain-of-function mutation in cynRConstitutive expression of the cynTSX operon, regardless of cyanate presence.Potential for metabolic burden due to unnecessary protein synthesis.

    Analysis of Mutant Strains (e.g., Deletion, Overexpression)

    The function of the this compound has been significantly elucidated through the study of mutant strains, particularly those with deletions or overexpression of the cynR gene.

    Deletion Mutants:

    Studies involving the deletion of the cynR gene have demonstrated its essential role in cyanate metabolism. Strains of E. coli with a deleted cyn operon, which includes cynR, exhibit increased sensitivity to cyanate and are unable to utilize it as a nitrogen source. dntb.gov.ua When the cynR gene is absent, the cyn operon is not expressed, even in the presence of cyanate. nih.gov This leads to a failure in producing the enzymes required for cyanate detoxification, rendering the cell vulnerable to its toxic effects. ontosight.ai Research has shown that mutations in cynR can lead to defects in cyanate detoxification. ontosight.ai

    Further investigations using λ repressor fusion proteins have explored the oligomerization of CynR, which is critical for its function. Deletion analyses have confirmed that the regulatory domain of CynR is essential for its dimerization. nih.gov Specific deletion mutations within the cynR gene can abolish the protein's ability to form the higher-order structures necessary for DNA binding and transcriptional regulation. nih.gov

    The phenotypic consequences of cynR deletion are summarized in the table below:

    Mutant Type Genetic Modification Key Phenotypic Effect Reference
    DeletionChromosomal deletion of the cyn operon (including cynR)Inability to use cyanate as a nitrogen source; increased sensitivity to cyanate. dntb.gov.ua
    DeletionAbsence of a functional cynR geneNo inducible expression of the cyn operon in the presence of cyanate. nih.gov
    DeletionDeletion of the CynR regulatory domainLoss of ability to form oligomers, which is essential for its regulatory function. nih.gov

    Overexpression Strains:

    Overexpression of the this compound has been a key technique for its purification and in vitro characterization. researchgate.netnih.gov By cloning the cynR gene under the control of a strong promoter, such as the T7 phage promoter, researchers have been able to produce large quantities of the protein. nih.govnih.gov This has facilitated detailed studies of its DNA-binding properties. researchgate.netnih.gov

    Gene Expression Profiling under Controlled Conditions

    Gene expression profiling, often utilizing techniques like microarray analysis, provides a broader view of the genes regulated by a specific transcription factor under defined conditions. In the context of CynR, such studies aim to identify the complete set of genes whose expression is altered in response to cyanate, mediated by CynR.

    The this compound acts as a positive regulator for the cynTSX operon and a negative regulator for its own transcription. nih.govresearchgate.net The cynTSX operon includes:

    cynT : Codes for a carbonic anhydrase. nih.gov

    cynS : Codes for cyanase, the enzyme that breaks down cyanate. nih.gov

    cynX : Codes for a protein of unknown function. nih.gov

    In the absence of cyanate, CynR binds to the promoter region and represses the transcription of the cyn operon. ontosight.ai When cyanate is introduced into the environment, it acts as an inducer, binding to CynR. ontosight.ai This binding causes a conformational change in the this compound, which then activates transcription of the cynTSX operon. ontosight.ai This allows the cell to produce the necessary enzymes to metabolize the cyanate.

    Simultaneously, CynR negatively autoregulates its own synthesis. nih.gov This appears to be independent of the presence of cyanate. nih.gov This autoregulation ensures that the cell maintains an appropriate level of the this compound.

    The table below details the genes known to be directly regulated by CynR in E. coli:

    Regulated Gene/Operon Regulatory Effect of CynR Condition for Regulation Function of Gene Product(s) Reference
    cynTSX operonPositive (Activation)Presence of cyanatecynT: Carbonic anhydrase; cynS: Cyanase (cyanate detoxification); cynX: Unknown function nih.govnih.gov
    cynR geneNegative (Repression)Constitutive (independent of cyanate)DNA-binding transcriptional regulator nih.gov

    While the primary role of CynR is the regulation of the cyn operon, broader gene expression analyses can uncover potential secondary roles or indirect effects on other metabolic pathways. Systems biology approaches that analyze gene expression profiles have included cynR as part of the network of transcription factors involved in carbon and nitrogen metabolism. escholarship.org However, detailed studies identifying other direct targets of CynR beyond the cyn locus are not extensively documented in the reviewed literature.

    Comparative and Evolutionary Analysis of Cynr Protein

    Phylogenetic Relationships within the LysR-Type Transcriptional Regulator Family

    The LysR-Type Transcriptional Regulator (LTTR) family is a large and functionally diverse group of DNA-binding proteins found in bacteria, archaea, and even some algae. nih.govtandfonline.com These proteins are typically characterized by a conserved molecular architecture consisting of an N-terminal helix-turn-helix (HTH) DNA-binding domain and a C-terminal co-inducer binding domain. microbiologyresearch.orgresearchgate.net LTTRs regulate a wide variety of genes involved in metabolism, virulence, quorum sensing, and motility. microbiologyresearch.org

    CynR, the transcriptional activator of the cyn operon in Escherichia coli, is a well-established member of the LTTR family. nih.govnih.gov Its predicted amino acid sequence shows significant homology with other proteins in this family. nih.govasm.org Structurally, CynR conforms to the LTTR paradigm with a winged HTH DNA-binding domain at the N-terminus and an effector-binding domain that forms a dimer and is involved in tetramerization. biorxiv.org

    Phylogenetic analyses of the LTTR family reveal that these regulators cluster into distinct groups, often based on function and the nature of their regulated genes. nih.gov Studies comparing various LTTRs in Gammaproteobacteria have placed CynR in a group with other regulators like OxyR and IlvY. researchgate.net In E. coli, while most LTTRs form specific homooligomers, some have been shown to interact with noncognate partners under experimental conditions; CynR was classified in a group that formed only one or two such non-cognate interactions, suggesting a high degree of specificity. plos.org The evolutionary relationships within the vast LTTR family indicate that divergent evolution from a common ancestor is the primary mechanism for the expansion and functional diversification of this group. nih.gov

    Table 1: General Characteristics of the LysR-Type Transcriptional Regulator (LTTR) Family

    CharacteristicDescriptionReferences
    Distribution Most abundant type of transcriptional regulator in prokaryotes; also found in archaea and algae. nih.gov, tandfonline.com, microbiologyresearch.org
    Size Typically around 300-340 amino acids in length. sci-hub.se
    Structure Conserved structure with an N-terminal helix-turn-helix (HTH) DNA-binding domain and a C-terminal co-inducer binding/regulatory domain. researchgate.net, microbiologyresearch.org
    Oligomerization Generally function as homotetramers. researchgate.net
    Function Act as transcriptional activators, repressors, or dual-function regulators for a diverse set of genes. researchgate.net, microbiologyresearch.org
    Genetic Locus The gene encoding the LTTR is often located adjacent to the gene or operon it regulates, and is transcribed divergently. sci-hub.se

    Evolutionary Trajectories of Cyanate (B1221674) Metabolism Regulatory Systems

    The evolution of cyanate metabolism is driven by the dual nature of cyanate: it is a toxic compound that can irreversibly carbamoylate proteins, but it is also a potential source of nitrogen. nih.govasm.org The cyn operon, which typically includes the gene for cyanase (cynS), appears to have evolved primarily for detoxification. nih.gov In E. coli, the system includes genes for a cyanate transporter (cynT), cyanase (cynS), and another protein of unknown function (cynX), all under the control of the CynR regulator. nih.gov

    Phylogenetic studies of cyanase (cynS) show that the gene is ancient and widespread, with evidence suggesting it was present in ancestral cyanobacteria and was subsequently lost in many modern lineages. nih.gov The distribution of cynS across bacteria, archaea, and some eukaryotes is also shaped by horizontal gene transfer (HGT), which appears to be more common than previously thought. oup.com

    The regulatory component, CynR, controls the expression of the detoxification machinery in response to the presence of cyanate. nih.gov The evolution of the complete cyn regulon, including the transporter and the regulator, represents a sophisticated adaptation. In marine cyanobacteria, for example, the genomic context and regulation of cynS differ between strains. nih.gov In some Synechococcus and Prochlorococcus species, cyanate acquisition genes are part of the regulon controlled by NtcA, a global nitrogen-stress regulator, indicating an integration of cyanate metabolism into the broader nitrogen assimilation network. nih.gov This suggests that while the core enzymatic function of cyanase is ancient, the regulatory systems governing its expression have evolved along different trajectories, adapting to the specific metabolic logic and ecological niche of the organism.

    Divergence and Convergence in Regulatory Protein Evolution

    The evolution of regulatory proteins like CynR is shaped by the interplay of divergence and convergence. nih.gov Divergent evolution, the process where related proteins gradually acquire different properties, is evident throughout the LTTR family. nih.gov Starting from a common ancestral regulator, gene duplication and subsequent mutation have allowed LTTRs to diversify and recognize a wide array of chemical inducers and DNA targets, thereby regulating distinct metabolic pathways. microbiologyresearch.orgnih.gov This process accounts for the vast number and functional variety of LTTRs seen in prokaryotes today. microbiologyresearch.org The differences between CynR and other LTTRs like LysR or IlvY in terms of the signals they respond to (cyanate vs. lysine (B10760008) or intermediates of isoleucine/valine synthesis) are a clear result of functional divergence.

    Functional divergence can also occur between orthologs in different species. As regulatory networks evolve, a transcription factor in one organism may regulate a different set of genes compared to its ortholog in another, even if their core biochemical function is similar. plos.org Studies have shown that regulatory relationships between transcription factors and their target genes are often not conserved, even between relatively closely related bacteria, indicating that regulatory networks can evolve rapidly. plos.org

    Convergent evolution in regulatory proteins occurs when unrelated proteins evolve to perform similar functions, such as responding to the same physiological signal. nih.govresearchgate.net While clear examples of convergent evolution leading to a protein structurally distinct from CynR but also regulating cyanate metabolism are not well-documented, the principle can be seen at a broader level. For instance, different families of transcription factors might evolve to control aspects of nitrogen metabolism in response to nitrogen scarcity, representing a convergence on a common regulatory goal through different molecular mechanisms.

    Advanced Methodologies for Cynr Protein Characterization

    Molecular Genetic Approaches

    Gene Cloning and Recombinant Protein Expression Systems

    The cloning of the cynR gene is a foundational step for its detailed study. The coding sequence of cynR has been successfully cloned into expression vectors, such as those under the control of a T7 phage promoter. nih.gov This allows for the high-level production of the CynR protein in a host system, typically E. coli. nih.govthermofisher.com Recombinant protein expression systems are essential for obtaining large quantities of the protein needed for subsequent purification and characterization. sigmaaldrich.com The choice of expression system is critical and depends on factors such as the desired yield, solubility, and the need for post-translational modifications. thermofisher.comsigmaaldrich.com For instance, the T7 RNA polymerase-T7 phage promoter system has been shown to stably express CynR at high levels. nih.gov

    Table 1: Common Recombinant Protein Expression Systems

    Host System Advantages Potential Challenges
    Bacteria (E. coli) Low cost, simple culture conditions, scalable. thermofisher.com Potential for protein insolubility, limited post-translational modifications. thermofisher.com
    Yeast Eukaryotic protein processing, scalable to high yields. thermofisher.com May require fermentation for very high yields. thermofisher.com
    Insect Cells Good for complex proteins requiring specific post-translational modifications. sigmaaldrich.com More complex and costly than bacterial systems.
    Mammalian Cells Provides the most authentic post-translational modifications for mammalian proteins. thermofisher.com Complex, expensive, and lower yields compared to other systems. thermofisher.com

    | Cell-Free Systems | Rapid expression screening, suitable for toxic proteins. thermofisher.com | Generally provides lower protein yields. thermofisher.com |

    Site-Directed Mutagenesis and Functional Assays

    Site-directed mutagenesis is a powerful technique used to introduce specific changes into the DNA sequence of the cynR gene. neb.comlabcompare.com This method allows researchers to alter specific amino acid residues in the this compound and then assess the impact of these changes on its function. neb.com For example, oligonucleotide-directed mutagenesis was used to identify the translation initiation codon of CynR. nih.gov By creating mutations, such as deletions or specific amino acid substitutions (e.g., alanine-scanning mutagenesis), researchers can identify critical residues and domains essential for activities like DNA binding and oligomerization. nih.gov

    Functional assays are then employed to characterize the effects of these mutations. nih.gov For instance, the ability of mutant λ repressor-CynR fusion proteins to assemble in E. coli has been used to assay for oligomerization. nih.gov This approach has revealed key residues, such as L122, E220, and E229, that are important for the dimerization of the CynR regulatory domain. nih.gov

    Reporter Gene Assays for Transcriptional Activity

    Reporter gene assays are invaluable for studying the transcriptional regulatory activity of CynR. thermofisher.comgbiosciences.com In these assays, the promoter region that CynR binds to is fused to a reporter gene, which encodes an easily detectable protein like β-galactosidase or luciferase. thermofisher.comwikipedia.org This construct is introduced into cells, and the expression level of the reporter gene serves as a proxy for the transcriptional activity of the promoter. youtube.com By observing changes in reporter gene expression in the presence or absence of functional CynR and its inducer, cyanate (B1221674), researchers can determine how CynR regulates transcription. nih.gov These assays have been instrumental in demonstrating that CynR positively regulates the cyn operon and negatively autoregulates its own transcription. nih.gov

    Biochemical and Biophysical Characterization

    Protein Purification Strategies and Quality Control

    The purification of recombinant this compound is a critical step to ensure that subsequent biochemical and biophysical analyses are performed on a homogenous and active protein sample. selvita.comnih.gov A multi-step purification strategy is often employed, which can include techniques like ion-exchange chromatography, affinity chromatography, and ammonium (B1175870) sulfate (B86663) fractionation. nih.gov The goal is to isolate CynR from host cell contaminants. ualberta.ca

    Quality control is essential throughout the purification process to assess the purity, homogeneity, and integrity of the final protein product. selvita.comnih.gov Techniques such as SDS-PAGE (Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis) are used to check for purity and the correct molecular weight of the protein. nih.gov

    Table 2: Common Protein Purification and Quality Control Techniques

    Technique Purpose
    Affinity Chromatography Purification based on specific binding interactions (e.g., using affinity tags). nih.gov
    Ion-Exchange Chromatography Separation based on the net charge of the protein. nih.govnih.gov
    Size-Exclusion Chromatography Separation based on the size and shape of the protein. nih.gov
    SDS-PAGE To assess protein purity and estimate molecular weight. nih.gov

    | Dynamic Light Scattering (DLS) | To assess the homogeneity and aggregation state of the protein. nih.gov |

    Electrophoretic Mobility Shift Assays (EMSA) for DNA Binding

    Electrophoretic Mobility Shift Assays (EMSA), also known as gel shift assays, are a cornerstone technique for studying the DNA-binding properties of the this compound. wikipedia.orglicorbio.com This method is based on the principle that a protein-DNA complex will migrate more slowly through a non-denaturing polyacrylamide gel than the free DNA fragment. thermofisher.comresearchgate.net By incubating purified this compound with a labeled DNA fragment containing its binding site, researchers can visualize the formation of a protein-DNA complex as a "shifted" band on the gel. nih.govnih.gov

    EMSA has been used to confirm that CynR is a DNA-binding protein and to identify the specific DNA region it binds to, which encompasses the promoters for both the cynR and cynTSX operons. nih.gov The assay can also provide qualitative information about binding affinity and specificity. thermofisher.com

    DNase I Footprinting and Hydroxyl Radical Footprinting

    These footprinting techniques are instrumental in precisely mapping the binding sites of proteins on DNA.

    DNase I Footprinting identifies the specific DNA sequence where a protein binds by protecting it from cleavage by the endonuclease DNase I. wikipedia.org In the study of CynR, DNase I footprinting has been employed to delineate its binding site within the cynR-cynTSX intergenic region. researchgate.netresearchgate.net Researchers observed that CynR protects a 60-base pair region against DNase I digestion. researchgate.net This protected "footprint" indicates the precise location of CynR binding. Further analysis has suggested the presence of two distinct binding sites within this region, termed R1 and R2, which have different binding affinities for the this compound. researchgate.net The presence of the inducer, cyanate, did not significantly alter the DNase I footprinting pattern, suggesting that the core binding interaction is maintained. researchgate.net

    FeatureDescriptionReference
    Technique DNase I Footprinting wikipedia.org
    Target cynR-cynTSX intergenic DNA researchgate.netresearchgate.net
    Finding CynR protects a 60-bp region from DNase I cleavage. researchgate.net
    Interpretation This protected region represents the CynR binding site. researchgate.net
    Additional Insight Two putative binding sites (R1 and R2) with differing affinities exist within the footprint. researchgate.net

    Hydroxyl Radical Footprinting offers a higher-resolution alternative to DNase I footprinting. wikipedia.org This method utilizes hydroxyl radicals, which cleave the DNA backbone with less sequence dependence than DNase I. wikipedia.org The result is a more detailed map of the protein-DNA interface, revealing the solvent accessibility of each nucleotide. immutoscientific.com While specific studies applying hydroxyl radical footprinting to CynR are not detailed in the provided context, this technique could be used to refine the boundaries of the CynR binding site on the cyn operon and to detect subtle conformational changes in the DNA upon protein binding that might not be apparent with DNase I footprinting. wikipedia.orgasm.org

    Isothermal Titration Calorimetry (ITC) for Binding Thermodynamics

    Isothermal Titration Calorimetry (ITC) is a powerful technique used to directly measure the heat changes that occur during a binding event. malvernpanalytical.com This allows for a complete thermodynamic characterization of the interaction between a protein and its ligand (which can be DNA, a small molecule, or another protein). researchgate.netharvard.edu In a single ITC experiment, one can determine the binding affinity (KA), the dissociation constant (KD), the stoichiometry of the interaction (n), and the changes in enthalpy (ΔH) and entropy (ΔS). harvard.eduunivr.it

    For the this compound, ITC could be employed to:

    Quantify the binding affinity of CynR for its specific DNA binding sites in the cyn operon.

    Determine the thermodynamic parameters of the interaction between CynR and its inducer molecule, cyanate.

    Investigate how the binding of cyanate to CynR affects the thermodynamics of the CynR-DNA interaction.

    The thermodynamic signature (ΔH and ΔS) provides insights into the nature of the binding forces, such as hydrogen bonds, van der Waals interactions, and hydrophobic effects. univr.it

    Thermodynamic ParameterInformation ProvidedPotential Application to CynR
    Binding Affinity (KA) / Dissociation Constant (KD) Strength of the binding interaction.Measuring the affinity of CynR for its DNA operator and for cyanate.
    Stoichiometry (n) The ratio of protein to ligand in the complex.Determining how many CynR molecules bind to the DNA operator.
    Enthalpy Change (ΔH) Heat released or absorbed upon binding, indicating the types of bonds formed or broken.Characterizing the energetic forces driving CynR-DNA and CynR-cyanate interactions.
    Entropy Change (ΔS) Change in the system's disorder upon binding, reflecting conformational changes and solvent reorganization.Understanding the role of conformational flexibility and the hydrophobic effect in CynR binding events.

    Surface Plasmon Resonance (SPR) for Binding Kinetics

    Surface Plasmon Resonance (SPR) is a label-free optical technique for monitoring molecular interactions in real-time. nih.gov It allows for the determination of the kinetic parameters of a binding event, including the association rate constant (ka) and the dissociation rate constant (kd). nih.gov From these rates, the equilibrium dissociation constant (KD) can be calculated (KD = kd/ka). nih.gov

    In a typical SPR experiment to study CynR, the protein would be immobilized on a sensor chip, and a solution containing its DNA binding site or the inducer cyanate would be flowed over the surface. nih.gov The binding event is detected as a change in the refractive index at the sensor surface, which is proportional to the mass of the bound analyte. affiniteinstruments.com

    SPR would be invaluable for:

    Measuring the rates at which CynR associates with and dissociates from its DNA operator.

    Analyzing how the presence of cyanate influences the kinetics of the CynR-DNA interaction.

    Screening for other potential small molecules that might interact with CynR. affiniteinstruments.com

    Kinetic ParameterDescriptionRelevance to CynR
    Association Rate (ka) The rate at which the CynR-ligand complex forms.Quantifies how quickly CynR finds and binds to its DNA target or to cyanate.
    Dissociation Rate (kd) The rate at which the CynR-ligand complex breaks apart.Indicates the stability of the CynR-DNA or CynR-cyanate complex over time.
    Dissociation Constant (KD) The equilibrium constant for dissociation, a measure of binding affinity.Provides a quantitative measure of the strength of the interaction, which can be compared under different conditions (e.g., with and without inducer).

    Structural Biology Techniques

    X-ray Crystallography for Atomic Resolution Structures

    X-ray crystallography is a primary technique for determining the three-dimensional structure of proteins at atomic resolution. jic.ac.ukjeolusa.com The method requires the protein to be crystallized, and the resulting crystal is then diffracted with an X-ray beam. nih.gov The diffraction pattern is used to calculate an electron density map, into which the amino acid sequence of the protein is fitted to generate an atomic model. proteopedia.org

    While a specific crystal structure for CynR is not described in the provided context, X-ray crystallography would be the gold standard for:

    Revealing the precise three-dimensional arrangement of atoms in the this compound.

    Visualizing the DNA-binding domain and the effector-binding domain.

    Determining the structural basis for how CynR recognizes its specific DNA sequence.

    Understanding the conformational changes that occur upon binding of the inducer, cyanate.

    The resolution of a crystal structure, typically measured in angstroms (Å), indicates the level of detail in the final model. mdpi.com Higher resolution (a smaller Å value) allows for more precise placement of individual atoms. proteopedia.org

    Resolution Range (Å)Level of DetailStructural Information Obtainable for CynR
    < 1.7 Most atoms are very clearly seen.Precise positions of amino acid side chains, water molecules, and bound ligands (e.g., cyanate).
    1.7 - 2.2 Many atoms are clearly seen.Detailed conformation of the polypeptide backbone and most side chains.
    2.2 - 2.8 Shapes of larger sidechains are visible.Overall fold of the protein and the architecture of the DNA-binding and effector-binding domains.
    > 2.8 Secondary structures and bulky groups are seen, but atoms are unclear.The general shape of the protein and the arrangement of its domains.

    Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution Structures

    Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structure and dynamics of proteins in solution, which is closer to their native physiological environment. duke.eduresearchgate.netazolifesciences.com NMR relies on the magnetic properties of atomic nuclei. bruker.com For protein structure determination, multidimensional NMR experiments are used to measure distances between specific pairs of protons within the protein. researchgate.net This information is then used to calculate a family of structures that are consistent with the experimental data. wikipedia.org

    NMR spectroscopy would be particularly useful for studying CynR because it can:

    Determine the three-dimensional structure of CynR in solution.

    Characterize the structure of flexible or intrinsically disordered regions of the protein that may be difficult to crystallize. bruker.com

    Monitor conformational changes in CynR upon binding to DNA or cyanate in real-time.

    Identify the specific amino acid residues involved in these interactions.

    A common NMR experiment for proteins is the 1H-15N HSQC (Heteronuclear Single Quantum Coherence), which provides a unique signal for each amino acid residue in the protein backbone, serving as a "fingerprint" of the protein's folded state. azolifesciences.comwikipedia.org

    Hydrogen Deuterium (B1214612) Exchange Mass Spectrometry (HDX-MS) for Dynamics

    Hydrogen Deuterium Exchange Mass Spectrometry (HDX-MS) is a technique used to probe the conformational dynamics and solvent accessibility of a protein. thermofisher.comnih.gov The method is based on the principle that amide hydrogens on the protein backbone will exchange with deuterium atoms when the protein is placed in a deuterated solvent. ucsd.edu The rate of this exchange is dependent on the hydrogen's solvent accessibility and its involvement in hydrogen bonding. polyu.edu.hk By measuring the rate of deuterium uptake in different regions of the protein using mass spectrometry, one can identify parts of the protein that are flexible or become more or less exposed upon interaction with a binding partner. nih.govucsd.edu

    For CynR, HDX-MS could reveal:

    Regions of the protein that undergo conformational changes upon binding to cyanate or DNA. nih.gov

    The interface of interaction between CynR and its DNA binding site, as these regions would be expected to show reduced deuterium exchange.

    Allosteric effects, where binding at one site (e.g., the cyanate binding site) causes dynamic changes in a distant part of the protein (e.g., the DNA-binding domain). americanpharmaceuticalreview.com

    TechniqueInformation GainedApplication to CynR
    HDX-MS Protein conformational dynamics and solvent accessibility.Mapping regions of CynR that change conformation upon binding to DNA or cyanate.
    Principle Amide hydrogen exchange with solvent deuterium.Identifying flexible and protected regions within the CynR structure.
    Outcome Identification of interaction surfaces and allosteric effects.Pinpointing the CynR-DNA interface and understanding the mechanism of allosteric regulation by cyanate.

    Small-Angle X-ray Scattering (SAXS) for Global Conformation

    The technique involves scattering X-rays off a solution of the protein and analyzing the resulting scattering pattern. nih.gov This pattern contains information about the distribution of electron pair distances within the molecule, which can be used to calculate key structural parameters. rsc.orgnih.gov SAXS is particularly valuable for studying flexible and multi-domain proteins like CynR, as it can characterize conformational polydispersity and structural transitions in solution. embl-hamburg.decnr.it By combining SAXS data with high-resolution structural information from methods like X-ray crystallography or with computational models, a more complete picture of the this compound's structure and function can be obtained. cnr.itnih.gov

    Key parameters derived from SAXS data for proteins like CynR include:

    ParameterDescription
    Radius of Gyration (Rg) A measure of the overall size and compactness of the protein.
    Maximum Dimension (Dmax) The longest distance between any two atoms in the protein.
    Pair-Distance Distribution Function (P(r)) A histogram of the distances between all pairs of electrons within the protein, which provides information about its shape.
    Molecular Weight Can be estimated from the scattering intensity at zero angle.

    These parameters, derived from experimental SAXS curves, can be compared against theoretical scattering profiles calculated from atomic models, providing a means to validate and refine structural predictions. nih.govnih.gov

    Computational and Bioinformatic Approaches

    Computational and bioinformatic tools are indispensable for dissecting the complexities of the this compound, from its evolutionary relationships to its dynamic behavior and role in regulatory networks.

    Sequence Alignment and Homology Analysis

    Sequence alignment is a fundamental bioinformatic method used to identify similarities between the amino acid sequence of CynR and other proteins. nih.gov By aligning the CynR sequence with those of homologous proteins, particularly other members of the LysR-type transcriptional regulator (LTTR) family, researchers can infer functional and structural relationships. nih.govnih.gov For instance, multiple sequence alignments have been used to map the interaction surfaces of other LTTRs, like OxyR, onto the CynR sequence to predict residues involved in dimerization. nih.gov

    Homology analysis extends this by using sequence similarity to find evolutionarily related proteins, which can provide clues about CynR's function and structure. biorxiv.org This approach has been instrumental in identifying conserved domains and residues that are critical for CynR's roles in DNA binding and oligomerization. nih.gov

    Table of Tools for Sequence Alignment:

    ToolDescription
    ClustalW/Clustal Omega Widely used programs for multiple sequence alignment. nih.gov
    ESPript A utility for rendering sequence alignments with secondary structure information, aiding in the visualization of conserved regions. ibcp.fr
    MultAlin A multiple sequence alignment program that uses hierarchical clustering. ibcp.fr

    Protein-DNA Docking Simulations

    Protein-DNA docking simulations are computational methods used to predict the three-dimensional structure of the complex formed between the this compound and its DNA binding site. These simulations are crucial for understanding the molecular basis of gene regulation by CynR. The process typically involves generating a large number of possible binding poses and then using a scoring function to rank them based on their energetic favorability. csic.es

    Several web servers and software packages are available for performing protein-DNA docking. These tools can incorporate experimental data, such as information about key residues involved in binding, to guide the docking process and improve the accuracy of the predictions. lightdock.orgbonvinlab.org For example, docking simulations have been employed to investigate the binding of inducers like cyanate to the this compound, providing insights into the conformational changes that lead to the activation of the cyn operon. researchgate.net

    Table of Protein-DNA Docking Tools:

    ToolDescription
    HADDOCK A popular software for high-ambiguity driven docking that can integrate experimental data. bonvinlab.org
    LightDock A docking protocol that can use residue restraints to guide the simulation. lightdock.org
    NPDock A web server specifically designed for modeling nucleic acid-protein complexes. genesilico.pl
    pyDockDNA A method for structural modeling of protein-DNA interactions based on a docking and scoring scheme. csic.es

    Molecular Dynamics Simulations of Protein Conformations

    Molecular dynamics (MD) simulations provide a computational microscope to observe the dynamic behavior of the this compound at an atomic level. These simulations solve Newton's equations of motion for the atoms of the protein and surrounding solvent, generating a trajectory that reveals how the protein's conformation changes over time. nih.gov MD simulations are invaluable for exploring the conformational landscape of CynR, identifying stable and transient states, and understanding the mechanisms of ligand binding and allosteric regulation. pnas.org

    By simulating the protein under different conditions (e.g., with and without a bound inducer or DNA), researchers can gain insights into the conformational changes that are essential for CynR's function. researchgate.net Accelerated MD techniques can be used to explore large-scale conformational changes that occur on timescales that are inaccessible to conventional MD. nih.gov

    Key Insights from MD Simulations of Proteins like CynR:

    Assessment of the stability of different protein conformations.

    Identification of flexible regions and functionally important motions.

    Characterization of the energetic landscape of protein-ligand and protein-DNA binding.

    Understanding the propagation of allosteric signals through the protein structure.

    Predictive Modeling of Regulatory Networks

    Predictive modeling of regulatory networks aims to understand the complex web of interactions that govern gene expression. fiveable.me In the context of CynR, this involves building mathematical or computational models that describe how CynR, in concert with other regulatory elements, controls the expression of its target genes. nih.gov These models can integrate various types of data, including gene expression data from microarrays or RNA-seq, information on transcription factor binding sites, and knowledge of metabolic pathways. nih.govfrontiersin.org

    By analyzing these network models, researchers can make predictions about how the system will respond to perturbations, such as changes in environmental conditions or genetic mutations. fiveable.me This approach is crucial for understanding the systems-level role of CynR and for identifying potential targets for metabolic engineering or drug development. fiveable.mefrontiersin.org Deep learning and other machine learning approaches are increasingly being used to build more accurate and predictive models of these complex biological networks from large datasets. nih.govbiorxiv.org

    Emerging Research Perspectives and Future Directions for Cynr Protein Studies

    Unraveling Uncharacterized Interactions and Regulatory Networks

    Understanding the full scope of CynR protein function requires a comprehensive unraveling of its interactions and the regulatory networks in which it participates. As an LTTR, CynR's function is dependent on oligomerization and interaction with DNA, often inducing DNA bending upon binding. nih.govresearchgate.net Research has confirmed that CynR oligomerization is similar to other LTTRs, with the regulatory domain being essential for dimerization. nih.gov Further studies are needed to fully characterize the protein-protein interactions of CynR with other cellular components beyond its known DNA binding. nih.govscholaris.ca

    The STRING interaction network database indicates potential interactions with other proteins in E. coli, including those involved in transcription regulation and various metabolic processes. string-db.org Future research aims to experimentally validate these predicted interactions and identify novel protein partners. string-db.orgfrontiersin.org This will help to map the complete regulatory network controlled by CynR, potentially revealing its involvement in processes beyond cyanate (B1221674) metabolism. Investigating how CynR integrates signals from various upstream regulators and transmits them to downstream target genes is a key area for future exploration.

    Exploring the Role of Post-Translational Modifications

    Post-translational modifications (PTMs) are critical mechanisms that regulate protein function, stability, localization, and interactions. abcam.comwikipedia.orgthermofisher.com While the fundamental role of CynR as a transcriptional regulator is established, the potential impact of PTMs on its activity remains an area for emerging research. PTMs such as phosphorylation, acetylation, and glycosylation can significantly alter a protein's properties. abcam.comthermofisher.com

    Identifying specific PTMs on CynR and the enzymes responsible for these modifications could reveal novel layers of regulation governing its activity. For instance, phosphorylation can act as a molecular switch, rapidly altering enzyme activity and protein interactions. abcam.com Understanding how different PTMs might influence CynR's DNA binding affinity, oligomerization state, or interaction with other proteins will provide deeper insights into its regulatory mechanisms. Techniques like mass spectrometry and Western blotting are valuable tools for the experimental detection and characterization of PTMs on CynR. wikipedia.org

    Engineering this compound for Biotechnological Applications

    The regulatory capabilities of CynR, particularly its responsiveness to cyanate, present opportunities for biotechnological applications. Engineering transcriptional regulators like CynR can be leveraged for developing biosensors, metabolic engineering strategies, and synthetic biology circuits. researchgate.net

    One potential direction involves modifying CynR to respond to different inducing molecules, creating custom regulatory systems for controlling gene expression in response to specific stimuli. researchgate.net This could be useful in industrial biotechnology for optimizing the production of valuable compounds or for developing environmental biosensors to detect pollutants. researchgate.net Furthermore, understanding the structural determinants of cyanate binding and DNA interaction in CynR nih.govresearchgate.netresearchgate.net can inform the design of engineered variants with altered specificity or sensitivity. The application of engineered proteins, including transcriptional regulators, is a significant aspect of modern biotechnology. ck12.orgthermofisher.com

    Systems-Level Understanding of Cyanate Homeostasis

    Cyanate homeostasis, the maintenance of stable intracellular cyanate concentrations, is crucial for cell viability due to the toxicity of cyanate. ontosight.ai CynR is a central player in this process by regulating the cyn operon responsible for cyanate detoxification. ontosight.aidntb.gov.ua However, a complete systems-level understanding of how cells maintain cyanate balance involves multiple interconnected pathways and regulatory elements. nih.govfrontiersin.org

    Integration with Multi-Omics Data for Holistic Analysis

    To gain a holistic understanding of CynR's role and the broader cellular response to cyanate, integrating data from various omics platforms is essential. researchgate.netrsc.orgdiva-portal.org Multi-omics approaches combine data from genomics, transcriptomics, proteomics, and metabolomics to provide a more complete picture of cellular processes. researchgate.netrsc.org

    Q & A

    Q. What is the primary biological function of the CynR protein in transcriptional regulation, and how can researchers validate its regulatory mechanisms experimentally?

    The this compound acts as a transcriptional activator for the cynTSX operon in E. coli, enabling cyanide degradation. It also negatively autoregulates its own synthesis. To validate its regulatory role:

    • Use DNase I footprinting to identify CynR binding sites within the cynR-cynTSX intergenic region, which spans 136 bp and includes protected regions on both coding strands .
    • Perform electrophoretic mobility shift assays (EMSAs) to confirm protein-DNA interactions. CynR binds DNA independently of cyanide or thiocyanate, but induces DNA bending, detectable via altered electrophoretic mobility .
    • Reference protein databases like ExPASy Proteomics Server or BRENDA for sequence verification and functional annotations .

    Q. What experimental approaches are recommended for studying CynR-DNA interaction dynamics?

    Key methodologies include:

    • Circular permutation analysis : To assess DNA bending induced by CynR. Fragments with centrally located binding sites exhibit reduced mobility (e.g., 75° bending angle in the absence of cyanate) .
    • Promoter-reporter assays : Measure transcriptional activity of cynTSX under varying cyanide conditions to link CynR binding to functional regulation .
    • Competitive binding assays : Test structural analogs (e.g., thiocyanate) to evaluate ligand specificity, though CynR binding is ligand-independent .

    Advanced Research Questions

    Q. How can researchers resolve contradictions between CynR's ligand-independent DNA binding and ligand-modulated DNA bending?

    Contradictions arise because CynR binds DNA irrespective of cyanate but shows reduced bending (65°) in its presence. To address this:

    • Use isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) to quantify binding thermodynamics and confirm ligand absence in the binding interface .
    • Conduct time-resolved FRET or cryo-EM to visualize conformational changes in CynR-DNA complexes under varying ligand conditions.
    • Compare bending angles using atomic force microscopy (AFM) with/without cyanate to validate electrophoretic mobility shifts .

    Q. What advanced techniques are suitable for characterizing CynR-induced DNA conformational changes in vivo?

    • Chromatin conformation capture (3C) : Maps spatial DNA interactions in native bacterial chromatin, identifying CynR-mediated looping .
    • Single-molecule fluorescence tracking : Observes real-time CynR binding and bending in live cells using fluorescently tagged proteins .
    • Quantitative mass spectrometry : Detects post-translational modifications (PTMs) on CynR that may modulate DNA affinity or bending efficiency .

    Q. How should researchers design experiments to address conflicting data on CynR's autoregulation and operon overlap with lac mRNA?

    The cynTSX operon overlaps with the lac operon by 98 bp, complicating transcriptional analysis. Methodological considerations:

    • Use strand-specific RNA-seq to distinguish cyn and lac transcripts and quantify bidirectional promoter activity .
    • Apply CRISPR-interference (CRISPRi) to selectively repress cynR and measure downstream effects on cynTSX and lac expression.
    • Validate findings with Northern blotting using probes targeting non-overlapping regions of the operons .

    Data Analysis and Reproducibility

    Q. What statistical and computational tools are critical for analyzing CynR-DNA interaction datasets?

    • EMSA quantification : Use tools like ImageJ or Quantity One to measure band intensity shifts and calculate dissociation constants (Kd) .
    • DNA bending analysis : Apply the empirical formula cos(a/2) = (µ12)<sup>1/3</sup> to estimate bending angles from circular permutation assays .
    • Database integration : Cross-reference results with UniProt or InterPro for domain annotations and evolutionary conservation analysis .

    Key Research Findings Table

    Finding Method Key Data Reference
    CynR binds 136 bp intergenic DNADNase I footprintingProtected regions: 60 bp (cynR), 56 bp (cynTSX)
    Cyanate reduces DNA bending angleCircular permutation75° → 65° with cyanate
    CynR autoregulation is cyanide-independentβ-galactosidase assayscynR promoter activity decreases 3-fold in ∆cynR mutants

    Methodological Resources

    • DNA-protein interaction protocols : Refer to Journal of Bacteriology (1994) for detailed EMSA and footprinting protocols .
    • Structural analysis : Use PDB or AlphaFold for predicted CynR structures to guide mutagenesis studies .
    • Data repositories : Upload raw datasets to PRIDE or PeptideAtlas for reproducibility .

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.